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molecular formula C19H22BrN B8396745 2-Bromo-6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)pyridine

2-Bromo-6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)pyridine

Cat. No. B8396745
M. Wt: 344.3 g/mol
InChI Key: FMVTZOBRXZXCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062015B2

Procedure details

200 mg (0.84 mmol) of 2,6-dibromopyridine and 265 mg (0.84 mmol) of 4,4,5,5-tetramethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane are dissolved in 6 ml of 2M sodium carbonate solution and in 2.5 ml of dimethoxyethane. The reaction mixture is degassed a number of times, and 49 mg (0.04 mmol) of tetrakis(triphenylphosphine)palladium are added under nitrogen atmosphere, the mixture is stirred at 80° C. for 16 h and subsequently irradiated in the microwave for 30 min. The reaction mixture is evaporated, and saturated sodium hydrogencarbonate solution is added. This mixture is extracted three times with ethyl acetate and three times with dichloromethane, the combined organic phases are dried over Na2SO4 and evaporated. The crude product is reacted further without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
49 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.CC1(C)C(C)(C)OB([C:17]2[CH:26]=[CH:25][C:24]3[C:23]([CH3:28])([CH3:27])[CH2:22][CH2:21][C:20]([CH3:30])([CH3:29])[C:19]=3[CH:18]=2)O1>C(=O)([O-])[O-].[Na+].[Na+].C(COC)OC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:26]2[CH:17]=[CH:18][C:19]3[C:20]([CH3:30])([CH3:29])[CH2:21][CH2:22][C:23]([CH3:28])([CH3:27])[C:24]=3[CH:25]=2)[N:3]=1 |f:2.3.4,^1:47,49,68,87|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
265 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=2C(CCC(C2C=C1)(C)C)(C)C)C
Name
Quantity
6 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
49 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added under nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
subsequently irradiated in the microwave for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
ADDITION
Type
ADDITION
Details
saturated sodium hydrogencarbonate solution is added
EXTRACTION
Type
EXTRACTION
Details
This mixture is extracted three times with ethyl acetate and three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product is reacted further without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC1=NC(=CC=C1)C1=CC=2C(CCC(C2C=C1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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